Ethyl 2-amino-2-(2-nitrophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-(2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)9(11)7-5-3-4-6-8(7)12(14)15/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICLRTSSQWUNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443762 | |
| Record name | Ethyl 2-amino-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791050-91-4 | |
| Record name | Ethyl 2-amino-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advancements for Ethyl 2 Amino 2 2 Nitrophenyl Acetate
Classical Synthetic Approaches to Alpha-Amino Esters and Their Adaptation
The foundational methods for synthesizing α-amino esters have long been established in the canon of organic chemistry. These routes are typically characterized by their stepwise nature, often involving functional group interconversions like esterification and amination, or the reduction of precursor functional groups.
Esterification and Amination Strategies
A fundamental approach to the synthesis of α-amino esters is the direct esterification of the corresponding α-amino acid. In the context of Ethyl 2-amino-2-(2-nitrophenyl)acetate, this would involve the esterification of 2-amino-2-(2-nitrophenyl)acetic acid. Typically, this reaction is carried out by heating the amino acid in ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. uctm.edu The catalyst protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
Alternatively, a two-step sequence starting from a suitable glycine (B1666218) derivative can be employed. This could involve the N-arylation of an ethyl glycinate (B8599266) derivative with a 2-nitrophenyl source or, more commonly, the synthesis of N-(2-nitrophenyl)glycine followed by esterification. The synthesis of N-substituted glycine derivatives can be achieved through methods like the reaction of an amine with chloroacetic acid. nih.gov
Approaches Involving Nitro-Group Precursors
A widely used classical strategy for the synthesis of α-amino esters involves the reduction of a precursor containing a nitro group at the α-carbon. For the target compound, this involves the synthesis and subsequent reduction of ethyl 2-nitro-2-(2-nitrophenyl)acetate. The reduction of α-nitro esters to α-amino esters is a well-established transformation.
A common and effective method for this reduction uses zinc dust in acetic acid. This method is particularly useful as it is often tolerant of other functional groups, including the second nitro group on the aromatic ring. While catalytic hydrogenation is sometimes employed, it can be less selective and may lead to undesired side products. The zinc/acetic acid protocol provides good yields for a range of electron-rich and electron-poor aromatic substrates.
Table 1: Reduction of various 2-aryl-2-nitroacetates to α-amino esters using Zinc/Acetic Acid This table showcases the general applicability of the zinc-reduction method to precursors similar to that of this compound.
| Entry | Precursor (Ethyl 2-nitro-2-arylacetate) | Product (Ethyl 2-amino-2-arylacetate) | Yield (%) |
| 1 | Ethyl 2-nitro-2-phenylacetate | Ethyl 2-amino-2-phenylacetate | 85 |
| 2 | Ethyl 2-(4-methoxyphenyl)-2-nitroacetate | Ethyl 2-amino-2-(4-methoxyphenyl)acetate | 85 |
| 3 | Ethyl 2-nitro-2-(p-tolyl)acetate | Ethyl 2-amino-2-(p-tolyl)acetate | 71 |
| 4 | Ethyl 2-(benzofuran-5-yl)-2-nitroacetate | Ethyl 2-amino-2-(benzofuran-5-yl)acetate | 63 |
| 5 | Ethyl 2-(naphthalen-2-yl)-2-nitroacetate | Ethyl 2-amino-2-(naphthalen-2-yl)acetate | 68 |
Modern Catalytic and Stereoselective Synthesis of this compound
Recent advancements in organic synthesis have focused on the development of catalytic and stereoselective methods to produce α-amino esters with high efficiency and enantiopurity. These modern techniques offer significant advantages over classical methods, particularly in the synthesis of chiral molecules.
Asymmetric Synthetic Methodologies for Chiral Derivatives
The creation of chiral α-amino acids and their derivatives is of paramount importance in medicinal chemistry and materials science. rsc.org Asymmetric synthesis provides a direct route to enantiomerically pure compounds. Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid organocatalysts for a variety of asymmetric transformations, including the synthesis of unnatural α-amino acids. rsc.orgrsc.org These catalysts can facilitate reactions such as aza-Friedel-Crafts reactions of ketimines with nucleophiles, providing a pathway to α-amino acid derivatives with a quaternary stereocenter in high yields and enantioselectivity. rsc.org
Another powerful strategy is the use of chiral auxiliaries or chiral metal complexes. For instance, methods have been developed for the asymmetric synthesis of α-amino ketones, which are valuable precursors to other amino acid derivatives. nih.govacs.org These approaches often rely on dynamic kinetic resolution to achieve high levels of stereocontrol.
Transition-Metal Catalyzed Routes (e.g., Palladium-catalyzed reactions)
Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed α-arylation of ester enolates is a powerful modern method for synthesizing α-aryl esters. organic-chemistry.org This reaction typically involves the coupling of an ester, such as a protected glycine ester, with an aryl halide (e.g., 1-bromo-2-nitrobenzene) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org This provides a direct route to the carbon skeleton of the target molecule.
Furthermore, palladium catalysts have been used for the intramolecular α-arylation of α-amino acid esters to construct various heterocyclic systems, demonstrating the versatility of this approach. acs.orgmit.edu While direct intermolecular arylation at the α-position of an amino ester can be challenging, specific protecting groups and ligand systems have been developed to facilitate this transformation efficiently. organic-chemistry.org Beyond palladium, other high-valent transition metals like niobium and tantalum have been shown to react with α-amino acid esters to form coordination complexes, leading to the activation of the ester or amino functionalities. nih.gov
Organocatalytic Transformations
Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offers a "metal-free" alternative to traditional transition-metal catalysis. This field has grown rapidly, with significant applications in asymmetric synthesis. rsc.orgsciencegate.app Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are at the forefront of this area. rsc.orgnih.gov They can catalyze the enantioselective synthesis of α-amino ketones and other amino acid precursors with high stereocontrol. acs.orgresearchgate.net
Bifunctional organocatalysts, such as those derived from Cinchona alkaloids, which contain both a hydrogen-bond donor (e.g., thiourea) and a Lewis basic site, are also highly effective. beilstein-journals.org These catalysts can activate both the electrophile and the nucleophile simultaneously, enabling reactions like the asymmetric Michael addition to generate new stereocenters with high fidelity. beilstein-journals.org Such strategies could be adapted for the enantioselective synthesis of this compound or its chiral precursors.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound primarily targets the reduction of the nitro group in a precursor molecule, a critical transformation that is often associated with the use of hazardous reagents and the generation of significant waste. The focus is on developing cleaner, more efficient, and economically viable synthetic routes.
Solvent-Free and Aqueous Medium Syntheses
Traditional methods for the reduction of nitroarenes often employ stoichiometric metals in acidic media, which can be environmentally problematic. A common conventional method for the reduction of similar 2-aryl-2-nitroacetates involves the use of zinc metal in acetic acid. nih.gov While effective, this method generates metal waste and uses a corrosive solvent.
In contrast, green chemistry promotes the use of alternative reaction media that are less toxic and more environmentally friendly.
Aqueous Medium Syntheses:
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. Recent research has demonstrated the feasibility of reducing nitroarenes in aqueous systems. For instance, the use of iron powder in water is an effective method for the reduction of aromatic nitro compounds. organic-chemistry.org This approach is not only environmentally benign but also utilizes an inexpensive and readily available metal. Another innovative method involves the use of tetrahydroxydiboron (B82485) in water, which facilitates a metal-free reduction of aromatic nitro compounds under mild conditions. nist.gov The application of such aqueous systems to the synthesis of this compound from its nitro precursor offers a promising green alternative.
Solvent-Free Syntheses:
Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. These reactions can be facilitated by various techniques, including microwave irradiation or mechanical grinding (ball-milling). A notable example is the solvent-free reduction of aromatic nitro compounds using hydrazine (B178648) hydrate (B1144303) supported on alumina, which can be accelerated by microwave irradiation. nist.gov This method eliminates the need for a solvent, potentially reducing reaction times and simplifying product purification. While not yet specifically reported for this compound, the adaptation of such solvent-free protocols is a key area of interest for greening its synthesis.
The following table summarizes potential green synthesis conditions for the reduction step in the preparation of this compound, based on methodologies developed for similar compounds.
| Method | Reagents | Solvent | Key Advantages |
| Aqueous Reduction | Iron Powder | Water | Environmentally benign, low cost |
| Metal-Free Aqueous Reduction | Tetrahydroxydiboron, 4,4'-bipyridine (B149096) (catalyst) | Water | Avoids metal waste, mild conditions |
| Solvent-Free Microwave | Hydrazine hydrate, Alumina | None | Reduced reaction time, no solvent waste |
Atom Economy and Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com It is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy indicates a more efficient and less wasteful process. docbrown.info
To illustrate this, we can compare the atom economy of a conventional synthesis of this compound with a greener alternative. A plausible and conventional route involves the reduction of Ethyl 2-nitro-2-(2-nitrophenyl)acetate using zinc and acetic acid. A greener alternative could involve catalytic hydrogenation.
Conventional Synthesis (Zn/AcOH Reduction):
The balanced chemical equation for the reduction of Ethyl 2-nitro-2-(2-nitrophenyl)acetate with zinc in acetic acid is complex, involving multiple equivalents of the metal and acid. For the purpose of a simplified atom economy calculation focusing on the main reactants contributing to the product's atoms and the transformation of the nitro group, we consider the following representative reaction:
C₁₀H₁₁NO₄ + 3Zn + 6CH₃COOH → C₁₀H₁₃NO₂ + 3Zn(CH₃COO)₂ + 2H₂O
Desired Product: this compound (assuming this is the intended product from a related precursor)
Reactants: Ethyl 2-nitro-2-(2-nitrophenyl)acetate, Zinc, Acetic Acid
Greener Alternative (Catalytic Hydrogenation):
A more atom-economical approach is catalytic hydrogenation, where molecular hydrogen is used as the reductant in the presence of a catalyst (e.g., Palladium on carbon).
C₁₀H₁₁NO₄ + 3H₂ --(Catalyst)--> C₁₀H₁₃NO₂ + 2H₂O
Desired Product: this compound
Reactants: Ethyl 2-nitro-2-(2-nitrophenyl)acetate, Hydrogen
The following table provides a comparative analysis of the atom economy for these two methods.
| Synthetic Method | Reactants | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | % Atom Economy |
| Conventional (Zn/AcOH) | Ethyl 2-nitro-2-(2-nitrophenyl)acetate (C₁₀H₁₁NO₄), Zinc (Zn), Acetic Acid (CH₃COOH) | 225.20 + (3 x 65.38) + (6 x 60.05) = 782.34 | 195.19 | 24.9% |
| Greener (Catalytic Hydrogenation) | Ethyl 2-nitro-2-(2-nitrophenyl)acetate (C₁₀H₁₁NO₄), Hydrogen (H₂) | 225.20 + (3 x 2.02) = 231.26 | 195.19 | 84.4% |
Note: The molecular formula for the precursor is assumed to be C₁₀H₁₁NO₄ and the product C₁₀H₁₃NO₂ based on the reduction of a nitro group to an amino group. The molecular weights used are approximate.
The data clearly demonstrates the superior atom economy of catalytic hydrogenation over the conventional zinc reduction method. The significant difference arises from the fact that in the catalytic process, the majority of the reactant atoms are incorporated into the final product, with water being the only major byproduct. In contrast, the zinc/acetic acid method generates a substantial amount of zinc acetate (B1210297) as a byproduct, leading to a much lower atom economy.
Chemical Reactivity and Transformational Chemistry of Ethyl 2 Amino 2 2 Nitrophenyl Acetate
Reactions Involving the Alpha-Amino Moiety
The primary amino group at the alpha-carbon is a key site for nucleophilic reactions, enabling the construction of more complex molecular architectures.
The primary amino group of ethyl 2-amino-2-(2-nitrophenyl)acetate is readily susceptible to acylation, a reaction that involves the introduction of an acyl group (R-C=O). This transformation is typically achieved by reacting the amino ester with acylating agents such as acyl chlorides or anhydrides. The acylation of α-amino acids is a fundamental reaction in peptide synthesis and the modification of amino acid derivatives. doubtnut.com In the context of peptides and proteins, selective acylation of specific amino groups, such as the epsilon-amino group of lysine (B10760008) over the N-terminal alpha-amino group, can be achieved under controlled conditions, highlighting the tunability of this reaction. jocpr.com
Alkylation of the alpha-amino group involves the introduction of an alkyl group. While direct alkylation can sometimes lead to multiple alkylations, reductive amination provides a more controlled method. PubChem includes an entry for a related methylated compound, ethyl 2-[methyl(2-nitrophenyl)amino]acetate, which suggests that N-alkylation is a feasible transformation for this class of molecules. jsynthchem.com
Sulfonylation, the reaction with a sulfonyl-containing reagent (such as a sulfonyl chloride), results in the formation of a sulfonamide. This reaction is analogous to acylation and is a common method for protecting the amino group or for introducing specific functionalities. For instance, a related compound, (E)-ethyl 2-(2-((4-(trifluoromethyl)phenyl)sulfonyl)hydrazono)acetate, is utilized in advanced organic synthesis, demonstrating the utility of sulfonyl-modified amino acid derivatives. orgsyn.org Another related compound, ethyl 2-((2-nitrophenyl)sulfonyl)acetate, further illustrates the chemical space accessible through reactions at or near the amino and nitro-substituted phenyl acetate (B1210297) core. scbt.com
Table 1: Representative Reagents for Alpha-Amino Moiety Functionalization
| Reaction Type | Reagent Class | Specific Example | Product Type |
| Acylation | Acyl Halide | Acetyl chloride | N-acetyl derivative |
| Acylation | Acid Anhydride | Acetic anhydride | N-acetyl derivative |
| Alkylation | Alkyl Halide | Methyl iodide | N-methyl derivative |
| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride | N-tosyl derivative |
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). byjus.com This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. stackexchange.com
The general mechanism for imine formation proceeds through a carbinolamine intermediate. The reaction is typically favored under slightly acidic conditions (around pH 4-5), which protonates the hydroxyl group of the carbinolamine, facilitating its departure as water. stackexchange.com The formation of imines is a critical reaction in both synthetic organic chemistry and biochemistry. byjus.com
While direct examples with this compound are not prevalent in the provided literature, the fundamental reactivity of primary amines with carbonyls is well-established. thieme-connect.com For instance, condensation reactions of related arylhydrazonopropanals with active methylene (B1212753) reagents lead to a variety of heterocyclic products, demonstrating the utility of condensation reactions in building complex molecular scaffolds. mdpi.com
Table 2: General Scheme of Imine Formation
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Aldehyde (R-CHO) | Acid (e.g., H+) | Imine |
| This compound | Ketone (R-CO-R') | Acid (e.g., H+) | Imine |
Transformations of the Ester Functional Group
The ethyl ester functionality is another key reactive site, allowing for modifications such as hydrolysis, transesterification, and reduction.
The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(2-nitrophenyl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. The kinetics and mechanism of ester hydrolysis have been studied for related compounds like p-nitrophenyl trifluoroacetate, where water networks can play a catalytic role. researchgate.net The hydrolysis product, 2-amino-2-(4-nitrophenyl)acetic acid (a positional isomer), is a known compound. harvard.edu
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. youtube.com In acid-catalyzed transesterification, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. youtube.com In base-catalyzed transesterification, an alkoxide is used as the nucleophile. youtube.com The reaction is often driven to completion by using the new alcohol as the solvent. Studies on the transesterification of ethyl acetate with higher alcohols have shown that the reaction can proceed even without a catalyst at high temperatures and pressures. alfa-chemistry.com
Table 3: Hydrolysis and Transesterification Reactions
| Reaction | Reagents | Product |
| Hydrolysis (Acidic) | H₃O⁺ | 2-amino-2-(2-nitrophenyl)acetic acid |
| Hydrolysis (Basic) | 1. NaOH, H₂O 2. H₃O⁺ | 2-amino-2-(2-nitrophenyl)acetic acid |
| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 2-amino-2-(2-nitrophenyl)acetate |
The ester group of this compound can be reduced to the corresponding primary alcohol, 2-amino-2-(2-nitrophenyl)ethanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, as they can reduce esters to primary alcohols. thieme-connect.comwikipedia.org The reduction of amino acid esters to their corresponding amino alcohols is a well-established synthetic procedure. byjus.com While LiAlH₄ is highly effective, it is non-selective and will also reduce the nitro group. cambridge.org
Selective reduction of the ester in the presence of a nitro group is challenging. However, certain reagents and conditions can achieve this. For instance, lithium borohydride (B1222165) is known for its ability to selectively reduce esters in the presence of other functional groups like nitro groups. wikipedia.org Another classic method for reducing esters to primary alcohols is the Bouveault-Blanc reduction, which uses sodium metal in ethanol (B145695). researchgate.netnih.gov This method has been shown to be effective for reducing esters without affecting double bonds, and could potentially be applied to preserve the nitro group. researchgate.net The reduction of carboxylic acids and their esters in the presence of a nitro group has been a subject of interest, with various methods proposed, such as using borane (B79455) complexes or converting the acid to an acid chloride followed by reduction with a milder hydride reagent.
Table 4: Common Reducing Agents for Ester to Alcohol Transformation
| Reducing Agent | Solvent | Selectivity Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Powerful, non-selective, will also reduce the nitro group. thieme-connect.comwikipedia.org |
| Lithium Borohydride (LiBH₄) | Ether, THF | More selective for esters over nitro groups compared to LiAlH₄. wikipedia.org |
| Sodium / Ethanol (Bouveault-Blanc) | Ethanol | Classic method, potentially selective for the ester. researchgate.netnih.gov |
Reactivity of the Nitroaromatic System
The nitro group on the aromatic ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. However, the most common and synthetically useful transformation of the nitro group in this context is its reduction to an amino group.
The reduction of the nitro group to a primary amine is a key step in the synthesis of many biologically active compounds and is often a desired transformation for molecules like this compound. This would yield ethyl 2,2-diamino-phenylacetate. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method.
Chemical reducing agents are also widely used. A study on the reduction of 2-aryl-2-nitroacetates found that zinc dust in acetic acid is an effective method for converting the nitro group to an amine. Furthermore, a novel protocol using sodium borohydride (NaBH₄) in the presence of iron(II) chloride (FeCl₂) has been developed for the selective reduction of nitroarenes in the presence of an ester group, offering a mild and efficient alternative to traditional methods. This method has been shown to be effective for a range of substituted nitroarenes, providing the corresponding anilines in high yields. The electrochemical reduction of nitro groups to amines is another established method. alfa-chemistry.com
Table 5: Methods for the Reduction of the Aromatic Nitro Group
| Method | Reagents/Catalyst | Product |
| Catalytic Hydrogenation | H₂, Pd/C | Ethyl 2-amino-2-(2-aminophenyl)acetate |
| Chemical Reduction | Zn, Acetic Acid | Ethyl 2-amino-2-(2-aminophenyl)acetate |
| Chemical Reduction | NaBH₄, FeCl₂ | Ethyl 2-amino-2-(2-aminophenyl)acetate |
| Electrochemical Reduction | Electric Current | Ethyl 2-amino-2-(2-aminophenyl)acetate alfa-chemistry.com |
Reduction of the Nitro Group to Amine: Methodological Variations
The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, significantly altering the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.com This conversion turns a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of methods exist for the reduction of aryl nitro compounds, though the choice of reagent is crucial to avoid side reactions, particularly with a multifunctional substrate like this compound. wikipedia.orgnih.gov
Common methodologies for nitro group reduction include:
Catalytic Hydrogenation: This method employs catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgnih.gov However, for substrates like 2-aryl-2-nitroacetates, catalytic hydrogenation can sometimes lead to the unwanted cleavage of the benzylic C-N bond, resulting in byproducts. nih.gov For instance, the use of catalysts like palladium on carbon, rhodium on alumina, or platinum dioxide with hydrogen gas has been shown to favor the formation of phenyl acetate from related 2-aryl-2-nitroacetates. nih.gov
Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comgoogle.com Specifically for 2-aryl-2-nitroacetates, purified zinc dust in glacial acetic acid has been successfully used to reduce the nitro group to an amine, affording the corresponding α-amino ester in good yields. nih.gov
Other Reagents: Other reducing agents such as sodium hydrosulfite or tin(II) chloride are also known to be effective for this transformation. wikipedia.org
The table below summarizes findings for the reduction of related 2-aryl-2-nitroacetates to α-amino esters, which provides insight into the potential transformations for this compound.
Table 1: Reduction Conditions for 2-Aryl-2-Nitroacetates
| Entry | Starting Material | Reagent and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Ethyl 2-nitro-2-phenylacetate | Zn dust, glacial AcOH, rt, 16 h | Ethyl 2-amino-2-phenylacetate | 85% |
| 2 | Ethyl 2-(4-methoxyphenyl)-2-nitroacetate | Zn dust, glacial AcOH, rt, 16 h | Ethyl 2-amino-2-(4-methoxyphenyl)acetate | 85% |
| 3 | Ethyl 2-(benzofuran-5-yl)-2-nitroacetate | Zn dust, glacial AcOH, rt, 16 h | Ethyl 2-amino-2-(benzofuran-5-yl)acetate | 63% |
| 4 | Ethyl 2-(naphthalen-2-yl)-2-nitroacetate | Zn dust, glacial AcOH, rt, 16 h | Ethyl 2-amino-2-(naphthalen-2-yl)acetate | 68% |
Data sourced from a study on the selective transformation of 2-aryl-2-nitroacetates. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is dictated by the interplay of its substituents.
Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves the attack of an electrophile by the nucleophilic aromatic ring, proceeding through a carbocation intermediate known as a sigma complex. masterorganicchemistry.com The rate and orientation of this reaction are heavily influenced by the existing substituents. masterorganicchemistry.com
Nitro Group (-NO₂): This group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. masterorganicchemistry.com
Amino Ester Group (-CH(NH₂)COOEt): The amino group (-NH₂) is a strong electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com
In this compound, these two groups are ortho to each other. The activating, ortho-, para-directing influence of the amino group and the deactivating, meta-directing influence of the nitro group create a complex substitution pattern. The positions para to the amino group (position 4) and ortho to the amino group (position 6) would be activated, while the positions meta to the nitro group (positions 4 and 6) would be the least deactivated. Therefore, electrophilic attack is most likely to occur at positions 4 and 6.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgnih.govlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govlibretexts.org
In the case of this compound, the nitro group itself could potentially act as a leaving group in some SNAr reactions, a phenomenon that has been observed in other nitroarenes. rsc.org More commonly, if a suitable leaving group (like a halide) were present on the ring, the ortho-nitro group would strongly activate that position towards nucleophilic attack.
Stereochemical Aspects of Reactions Involving this compound
The presence of a stereocenter at the α-carbon makes the stereochemical course of reactions involving this molecule a critical aspect of its chemistry.
Diastereoselective and Enantioselective Transformations
The development of stereoselective reactions is a cornerstone of modern organic synthesis. For substrates like this compound, controlling the stereochemistry is essential for producing enantiomerically pure products.
While specific diastereoselective or enantioselective reactions for this compound are not extensively documented in the provided search results, related systems demonstrate the potential for such transformations. For example, the dearomative formal [3 + 2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters has been achieved with high diastereoselectivity and excellent enantioselectivity using an organocatalyst. nih.gov This indicates that the nitroaromatic framework is amenable to highly controlled stereoselective additions.
Furthermore, engineered enzymes have shown remarkable success in catalyzing enantioselective reactions. For instance, engineered myoglobin (B1173299) variants can catalyze carbene transfer reactions from ethyl diazoacetate to styrenes, producing cyclopropane (B1198618) products with excellent enantioselectivity. chemrxiv.org This highlights the potential for biocatalytic methods to achieve asymmetric transformations on molecules containing the ethyl acetate substructure.
The table below shows results from an enantioselective biocatalytic reaction, illustrating the high degree of control possible in similar systems.
Table 2: Enantioselective Cyclopropanation Catalyzed by Engineered Myoglobin
| Entry | Catalyst | Substrates | Product | Yield | Enantiomeric Ratio (trans) |
|---|---|---|---|---|---|
| 1 | L-BsMb | 3,4-difluorostyrene, ethyldiazoacetate | (R,R)-cyclopropane | 72% | 95:5 |
| 2 | D-BsMbNle | Styrene, ethyl diazoacetate | (S,S)-cyclopropane | 73% | 1:99 |
Data sourced from a study on automated flow synthesis of artificial heme enzymes. chemrxiv.org
Retention and Inversion of Configuration in Transformations
Reactions occurring at a chiral center can proceed with either retention or inversion of the original configuration. The specific outcome depends on the reaction mechanism.
SN2 reactions typically proceed with an inversion of configuration at the stereocenter.
SN1 reactions would lead to racemization.
In the context of related α-amino acid derivatives, enantioconvergent nickel-catalyzed cross-coupling reactions have been developed. caltech.edu These reactions can convert a racemic starting material, such as an α-chloro glycinate (B8599266), into a single enantiomer of the product. caltech.edu This type of transformation inherently involves controlling the stereochemical outcome, effectively overriding the starting configuration through a dynamic kinetic resolution or a related mechanism, which can involve selective reaction of one enantiomer and rapid equilibration of the other, or stereospecific reactions of intermediates.
The ability to use enantiocomplementary catalysts, such as the L- and D-enzymes mentioned previously, allows for the selective synthesis of either product enantiomer from the same starting materials. chemrxiv.org This demonstrates a powerful method for achieving what is effectively an "inversion" of the product's absolute configuration by simply choosing the correct catalyst enantiomer.
Strategic Applications of Ethyl 2 Amino 2 2 Nitrophenyl Acetate As a Versatile Synthetic Intermediate
Utilization in Heterocyclic Synthesis
The strategic placement of reactive sites within ethyl 2-amino-2-(2-nitrophenyl)acetate facilitates its use in forming various heterocyclic rings. The presence of the ortho-nitro group is key, as its reduction to an amine provides a nucleophilic center that can participate in intramolecular cyclization reactions with the side chain, leading to the formation of fused ring systems.
Construction of Nitrogen-Containing Heterocycles (e.g., indoles, quinolines)
The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. cymitquimica.com A critical transformation is the reduction of the nitro group to an amine, creating an ortho-amino-substituted phenyl amino acid derivative. This intermediate is primed for cyclization.
Indole (B1671886) Synthesis: While direct synthesis of indoles from this specific starting material is not extensively documented, established methods like the Reissert indole synthesis provide a relevant pathway. The Reissert reaction traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. nih.gov A plausible adaptation using this compound would involve the initial reduction of the nitro group. The resulting ethyl 2-amino-2-(2-aminophenyl)acetate could then undergo intramolecular condensation between one of the amino groups and the ester, or react with an external carbonyl source, to form the indole scaffold.
Quinolone and Quinoline (B57606) Synthesis: The synthesis of quinolines and their derivatives can be achieved through various classical methods, such as the Skraup and Friedländer syntheses, which often utilize ortho-substituted anilines. By reducing the nitro group of this compound, a versatile aniline (B41778) intermediate is formed. This intermediate can react with α,β-unsaturated aldehydes or ketones. For instance, reaction with an appropriate three-carbon carbonyl component could lead to the formation of a quinoline ring, with the amino acid side chain becoming a substituent on the newly formed ring system. This approach allows for the generation of novel substituted quinolines.
Table 1: Potential Nitrogen-Containing Heterocycles via Synthetic Pathways
| Starting Material | Key Transformation | Potential Heterocyclic Product | Reaction Type |
| This compound | 1. Nitro group reduction2. Intramolecular cyclization | Substituted Indole | Adapted Reissert / Fischer |
| This compound | 1. Nitro group reduction2. Reaction with 1,3-dicarbonyl compound | Substituted Quinoline | Friedländer Annulation |
| This compound | 1. Nitro group reduction2. Reaction with glycerol/acid | Substituted Quinoline | Skraup Synthesis |
Synthesis of Oxygen- and Sulfur-Containing Heterocycles
The synthesis of oxygen- and sulfur-containing heterocycles from this compound typically involves leveraging the amino and ester functionalities to react with appropriate bifunctional reagents.
Oxygen-Containing Heterocycles: The formation of oxazaheterocycles, such as oxazolidinones or morpholinones, is a potential application. For example, the amino group can react with phosgene (B1210022) or a chloroformate to yield a carbamate, which could subsequently cyclize. Alternatively, reaction of the corresponding amino alcohol (formed by reduction of the ester) with reagents like carbonyldiimidazole can lead to the formation of 1,3-oxazolidin-2-ones. derpharmachemica.com
Sulfur-Containing Heterocycles: The synthesis of thiazoles and other sulfur-containing rings is a cornerstone of medicinal chemistry. researchgate.net The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, is a classic method. scispace.com To utilize this compound in this context, it could first be converted into a thioamide derivative. The resulting compound could then react with an appropriate α-halocarbonyl compound to construct a substituted thiazole ring. This approach provides a pathway to novel 2-aminothiazole (B372263) derivatives. nih.govresearchgate.net
Role in the Elaboration of Complex Molecular Architectures
Beyond simple heterocycles, this compound serves as a foundational element for building more intricate and functionally rich molecules.
Synthesis of Peptidomimetics and Amino Acid Derivatives
As an unnatural amino acid ester, this compound is an ideal candidate for creating peptidomimetics—compounds designed to mimic natural peptides but with improved stability or activity. nih.gov
The primary amino group and the ethyl ester group are ready handles for peptide synthesis. The amino group can be coupled with the carboxylic acid of another amino acid (or peptide), while the ester can be hydrolyzed to a carboxylic acid to allow coupling with another amine. This allows for its direct incorporation into a peptide sequence using standard coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). The 2-nitrophenyl group acts as a non-proteinogenic side chain, which can be used to modulate the pharmacological properties of the resulting peptide. researchgate.net The nitro group itself is a site for further chemical modification, such as reduction to an amine, which can then be used to introduce other functional groups or to create cyclized, conformationally constrained peptides.
Table 2: Example of Dipeptide Synthesis
| Component A | Component B | Coupling Reagent | Product |
| This compound | N-Boc-Alanine | BOP, DIPEA | Ethyl 2-(N-Boc-alanyl)amino-2-(2-nitrophenyl)acetate |
| (2-nitrophenyl)glycine (hydrolyzed ester) | Ethyl phenylalaninate | EDC, HOBt | Ethyl N-(2-nitrophenyl)glycyl-phenylalaninate |
Precursor to Biologically Relevant Scaffolds (Focus on synthesis, not activity/clinical)
The compound is a valuable starting point for synthesizing complex molecular scaffolds that are often found in biologically active molecules. A key strategy involves using the latent reactivity of the 2-nitrophenyl group.
One significant application is in the synthesis of tetrahydroisoquinoline frameworks. Research has shown that related 2-nitrophenyl precursors can be used to construct these complex heterocyclic systems. For instance, a synthetic route could involve the reaction of this compound with other building blocks to assemble a precursor which, upon reduction of the nitro group, undergoes intramolecular cyclization to yield a substituted tetrahydroisoquinoline. These scaffolds are central to many natural alkaloids and synthetic compounds.
Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. The functional groups of this compound make it an excellent substrate for certain MCRs.
The Ugi reaction, for example, is a four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. This compound can serve as the amine component. This would result in the rapid assembly of a complex, peptide-like molecule in a single, atom-economical step. The resulting product would feature the intact (2-nitrophenyl)acetyl moiety, offering a scaffold with high molecular diversity and potential for further functionalization.
Table 3: Hypothetical Ugi Reaction Scheme
| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Resulting Scaffold |
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-Acylamino amide derivative |
Development of Novel Reagents and Ligands from this compound Derivatives
The bifunctional nature of "this compound," featuring both a primary amine and an ester group, alongside the reactive nitroaryl moiety, makes it a promising starting material for the synthesis of a variety of complex molecules. These functional groups offer multiple sites for chemical modification, allowing for the construction of novel reagents and ligands with tailored properties.
Ligand Synthesis for Catalysis
The primary amino group in "this compound" is a key functional handle for the synthesis of various types of ligands, particularly Schiff base ligands. The condensation reaction of the amine with aldehydes or ketones can yield a wide array of imine-containing molecules. These Schiff base ligands are well-regarded for their ability to form stable complexes with a variety of transition metals. researchgate.netnih.govnih.govmdpi.com The resulting metal complexes often exhibit significant catalytic activity in a range of organic transformations. nih.govias.ac.in
The general synthetic approach to forming such ligands would involve the reaction of "this compound" with a selected carbonyl compound, often under acid or base catalysis, to form the corresponding Schiff base. The electronic and steric properties of the resulting ligand could be fine-tuned by the choice of the carbonyl precursor. Subsequent reaction of this ligand with a metal salt (e.g., of copper, nickel, cobalt, or zinc) would yield the target metal complex. The catalytic performance of these complexes would then be evaluated in specific reactions, such as oxidations, reductions, or carbon-carbon bond-forming reactions.
Table 1: Potential Schiff Base Ligand Precursors and Their Corresponding Metal Complexes
| Carbonyl Precursor | Potential Ligand Type | Potential Metal Complex | Potential Catalytic Application |
| Salicylaldehyde | Bidentate (N, O) | Cu(II), Ni(II) | Oxidation Reactions |
| Acetylacetone | Bidentate (N, O) | Co(II), Zn(II) | Henry Reaction |
| 2-Pyridinecarboxaldehyde | Bidentate (N, N) | Ru(II), Fe(III) | Transfer Hydrogenation |
It is important to note that while this synthetic strategy is well-established for a multitude of primary amines, specific research detailing the synthesis and catalytic application of Schiff base ligands derived from "this compound" is not prominently documented.
Preparation of Photoactivatable Caged Compounds (if applicable)
The "2-(2-nitrophenyl)ethyl" (NPE) backbone, which is structurally related to "this compound," is a well-known photolabile protecting group, often referred to as a "caging" group. wiley-vch.denih.gov These groups can be attached to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the NPE cage is cleaved, releasing the active molecule with precise spatial and temporal control. rsc.orgnih.gov
The general mechanism for the photolytic cleavage of 2-nitrobenzyl-type cages involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. nih.gov This intermediate then undergoes further reactions to release the caged molecule.
Given its structure, derivatives of "this compound" could potentially be developed into novel photoactivatable caged compounds. For instance, the amino group could be acylated with a biologically relevant carboxylic acid, and the resulting amide could potentially be photolabile. Alternatively, the ester group could be modified to link to other functionalities.
However, the application of "this compound" itself as a direct precursor for caged compounds is not explicitly described in the available scientific literature. The synthesis of such compounds would require dedicated research to establish the efficiency and mechanism of the photocleavage reaction for its specific derivatives. researchgate.net
Advanced Analytical and Spectroscopic Methodologies for Research on Ethyl 2 Amino 2 2 Nitrophenyl Acetate
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are indispensable for the separation of ethyl 2-amino-2-(2-nitrophenyl)acetate from reaction mixtures and for the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate quantification and purity assessment. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for compounds of this nature, utilizing a non-polar stationary phase and a polar mobile phase.
A typical starting point for method development would involve a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol. The presence of the amino group and the nitro group, along with the ester functionality, imparts a degree of polarity that must be carefully balanced with the mobile phase composition to achieve optimal retention and peak shape.
Gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure that impurities with a wide range of polarities are eluted and separated effectively. UV detection is well-suited for this compound due to the presence of the aromatic nitro group, which is a strong chromophore. A detection wavelength in the range of 254 nm is typically effective.
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method validation according to ICH guidelines would be necessary to demonstrate the method's suitability for its intended purpose, including assessments of linearity, accuracy, precision, specificity, and robustness.
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
Gas Chromatography (GC): While HPLC is generally preferred for amino acid esters due to their potential for thermal degradation, GC analysis is feasible, often requiring derivatization to increase volatility and thermal stability. The primary amino group and the polar nitro group can lead to poor peak shape and interactions with the stationary phase. Derivatization of the amino group, for instance, through acylation or silylation, can mitigate these issues. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. Temperature programming is essential to elute the derivatized analyte in a reasonable time with good peak shape. Mass spectrometry (GC-MS) is the preferred detection method as it provides both quantitative data and structural information from the fragmentation pattern.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress and assessing the purity of fractions during purification. For this compound, a silica (B1680970) gel plate (a polar stationary phase) would be used. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane (B92381) or toluene and a more polar solvent such as ethyl acetate. The optimal ratio is determined empirically to achieve a retention factor (Rf) value that allows for good separation from starting materials and byproducts. For instance, a mobile phase of hexane:ethyl acetate in a 7:3 or 1:1 ratio could be a good starting point. Visualization of the spots can be achieved under UV light due to the aromatic nature of the compound.
Table 2: Representative TLC Solvent Systems for this compound
| Stationary Phase | Mobile Phase System (v/v) | Visualization |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV (254 nm) |
| Silica Gel 60 F254 | Toluene:Ethyl Acetate (8:2) | UV (254 nm) |
| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | UV (254 nm) |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the alpha-carbon, the determination of enantiomeric excess (e.e.) is crucial in asymmetric synthesis. Chiral HPLC is the most widely used and accurate method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, are highly effective for the separation of a broad range of chiral compounds, including amino acid derivatives biotage.com. Columns like Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ are often the first choice for screening.
Method development for chiral separations typically involves screening different CSPs with various mobile phases. For normal-phase chiral HPLC, mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol (B145695) are commonly used. Small amounts of an acidic or basic additive may be required to improve peak shape and resolution.
Table 3: Potential Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Advanced Spectroscopic Techniques for Structural Elucidation (Methodology, not properties)
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.
Mass Spectrometry (MS): High-Resolution MS and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ions of compounds like this compound.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of the molecular ion. The compound is ionized, the molecular ion is selected, and then it is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Loss of the entire ester group (-COOCH₂CH₃).
Cleavage of the Cα-C(aromatic) bond.
Fragmentations characteristic of the nitroaromatic ring, such as the loss of NO or NO₂.
Table 5: Anticipated High-Resolution Mass Spectrometry and Fragmentation Data
| Ionization Mode | Expected Molecular Ion [M+H]⁺ (Calculated) | Potential Key Fragment Ions (m/z) |
| ESI-Positive | 225.0870 | [M+H - C₂H₅OH]⁺, [M+H - COOC₂H₅]⁺, [C₈H₇N₂O₂]⁺ |
The detailed analysis of these fragments helps to piece together the structure of the molecule and confirm its identity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the functional groups and electronic transitions within a molecule. For this compound, these methods provide valuable insights into its structural composition.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching and bending vibrations of bonds within the molecule. The expected characteristic absorption bands for this compound would confirm the presence of the primary amine (N-H), the nitro group (N-O), the ester carbonyl group (C=O), and the aromatic ring (C-H and C=C).
While specific experimental data for this compound is not widely published, a representative IR spectrum would exhibit the key absorption peaks as detailed in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (N-H) | Symmetric and Asymmetric Stretching | 3400 - 3250 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 |
| Aromatic C=C | Stretching | 1600 - 1475 |
| Nitro Group (NO₂) | Asymmetric and Symmetric Stretching | 1550 - 1500 and 1350 - 1300 |
| C-N | Stretching | 1335 - 1250 |
| C-O (Ester) | Stretching | 1250 - 1000 |
This table represents expected values based on the known absorption ranges of functional groups and does not reflect experimentally measured data for this specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitrophenyl group, an aromatic chromophore, is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The analysis is typically carried out in a suitable solvent, and the resulting spectrum shows the wavelengths at which the molecule absorbs light most strongly (λmax). These absorptions correspond to π → π* and n → π* electronic transitions.
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π | Phenyl ring | ~200-230 |
| n → π / π → π* | Nitro group on phenyl ring | ~250-290 and ~300-350 |
This table is illustrative of the expected electronic transitions for a compound with this structure and is not based on published experimental data.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute configuration of chiral centers and provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
For this compound, which possesses a chiral center at the alpha-carbon, single-crystal X-ray diffraction would be invaluable for determining its stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. A successful crystallographic study would yield precise data on the unit cell dimensions, space group, and atomic coordinates.
Below is a table illustrating the type of crystallographic data that would be obtained from such an analysis.
| Crystallographic Parameter | Description | Hypothetical Value |
| Chemical Formula | C₁₀H₁₂N₂O₄ | |
| Formula Weight | 224.21 g/mol | |
| Crystal System | e.g., Monoclinic | |
| Space Group | e.g., P2₁/c | |
| a (Å) | Unit cell dimension | e.g., 10.123 |
| b (Å) | Unit cell dimension | e.g., 8.456 |
| c (Å) | Unit cell dimension | e.g., 12.789 |
| α (°) | Unit cell angle | e.g., 90 |
| β (°) | Unit cell angle | e.g., 105.3 |
| γ (°) | Unit cell angle | e.g., 90 |
| Volume (ų) | Unit cell volume | e.g., 1056.7 |
| Z | Molecules per unit cell | e.g., 4 |
The values in this table are for illustrative purposes only to demonstrate the output of an X-ray crystallographic analysis and are not experimental data for this compound.
The determination of the solid-state structure through X-ray crystallography would provide a definitive understanding of the molecular geometry and packing of this compound, which is crucial for structure-property relationship studies.
Computational and Theoretical Investigations of Ethyl 2 Amino 2 2 Nitrophenyl Acetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within a molecule.
The electronic structure of ethyl 2-amino-2-(2-nitrophenyl)acetate is characterized by the interplay of the amino group, the nitro-substituted phenyl ring, and the ethyl acetate (B1210297) moiety. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenyl ring creates a complex electronic environment.
Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Computed Descriptors for this compound (Note: The following data is based on publicly available computed properties and may not be from specific peer-reviewed computational studies on this exact molecule.)
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 224.21 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
| Exact Mass | 224.079707 g/mol |
| Topological Polar Surface Area | 98.2 Ų |
| Heavy Atom Count | 16 |
These descriptors, often calculated using computational methods, provide a preliminary understanding of the molecule's physical and chemical properties.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in elucidating the step-by-step process of chemical reactions, known as the reaction mechanism. For the synthesis of this compound, which can be prepared from the corresponding nitro compound, computational methods can model the reaction pathway.
The synthesis of α-amino esters often involves the reduction of α-nitro esters. nih.govnih.gov For example, the reduction of a nitro group to an amino group can be studied computationally to understand the transition states and intermediates involved. nih.gov Different reducing agents and reaction conditions can be modeled to predict the most efficient synthetic route.
Furthermore, the formation of the carbon skeleton can be investigated. For instance, the reaction between an aldehyde and ethyl nitroacetate (B1208598) to form a nitroacrylate precursor can be modeled. nih.gov Computational studies on similar reactions, like the one between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have utilized quantum chemical calculations to explore potential zwitterionic intermediates and rule out certain reaction pathways, demonstrating the power of these methods in understanding complex organic reactions. mdpi.com
By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. This allows for the determination of the activation energies for different possible pathways, thereby identifying the most likely reaction mechanism.
Conformational Analysis and Molecular Dynamics Simulations
The presence of several rotatable bonds in this compound means that the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and understand the energy barriers between them.
Molecular mechanics and quantum chemical methods can be used to perform a systematic search for low-energy conformers. For each stable conformer, the relative energy can be calculated to determine its population at a given temperature.
Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and intermolecular interactions. While no specific MD studies on this compound were found, this technique is widely applied to understand the flexibility of organic molecules and their interactions with solvents or other molecules. nih.gov Such simulations could reveal, for example, how the molecule's conformation changes in different solvent environments, which can impact its reactivity.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry. researchgate.netgithub.iofrontiersin.org By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Machine learning techniques are also being integrated with quantum mechanical calculations to improve the accuracy of NMR predictions. frontiersin.org
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.0 - 8.5 |
| ¹H (CH-NH₂) | 4.5 - 5.5 |
| ¹H (CH₂) | 4.0 - 4.5 |
| ¹H (CH₃) | 1.0 - 1.5 |
| ¹³C (C=O) | 165 - 175 |
| ¹³C (Aromatic) | 110 - 150 |
| ¹³C (CH-NH₂) | 50 - 60 |
| ¹³C (CH₂) | 60 - 70 |
| ¹³C (CH₃) | 10 - 20 |
Reactivity Descriptors: Based on the electronic structure calculations, various reactivity descriptors can be derived. These descriptors, rooted in conceptual DFT, help in predicting the reactivity of the molecule.
Table 3: Key Reactivity Descriptors (Note: The values are for a related compound, ethyl-2-(4-aminophenoxy) acetate, and serve as an example of what would be calculated for the target molecule.) mdpi.com
| Descriptor | Definition | Example Value (eV) mdpi.com |
| Ionization Potential (I) | -E(HOMO) | 5.2684 |
| Electron Affinity (A) | -E(LUMO) | 0.2876 |
| Chemical Hardness (η) | (I - A) / 2 | 4.9808 |
| Chemical Potential (μ) | -(I + A) / 2 | -2.7780 |
| Electrophilicity Index (ω) | μ² / (2η) | 0.7747 |
These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions. For example, the electrophilicity index helps to classify the molecule as an electrophile or a nucleophile.
Future Perspectives and Emerging Research Avenues for Ethyl 2 Amino 2 2 Nitrophenyl Acetate
Integration into Automated and Flow Chemistry Systems
The incorporation of Ethyl 2-amino-2-(2-nitrophenyl)acetate into automated and continuous flow chemistry systems represents a significant leap forward in enhancing reaction efficiency and safety. Flow chemistry, with its inherent advantages of superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in small, continuous streams, is particularly well-suited for reactions involving this nitro-containing compound. mdpi.comuc.ptnih.gov
Recent advancements have highlighted the successful use of flow chemistry for the synthesis of various heterocyclic compounds, a class of molecules to which many derivatives of this compound belong. uc.ptnih.govresearchgate.net For instance, the continuous flow synthesis of indoles and quinoxalines, which can be derived from related nitro-aromatic precursors, has been demonstrated to be highly efficient. mdpi.comuc.pt The principles from these studies can be extrapolated to develop robust and scalable flow processes for the synthesis and transformation of this compound. The use of packed-bed reactors containing immobilized catalysts is a promising strategy for achieving high-throughput synthesis and facile product purification.
Exploration of Novel Catalytic Transformations
The exploration of novel catalytic transformations for this compound is a fertile ground for innovation, with a focus on developing more selective, efficient, and sustainable synthetic methods. Key areas of investigation include catalytic hydrogenation, asymmetric catalysis, and biocatalysis.
The selective reduction of the nitro group to an amine is a crucial transformation. While traditional methods often employ stoichiometric reducing agents, modern catalytic approaches offer greener alternatives. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) is a well-established method. wikipedia.org Future research is directed towards developing more active and selective catalysts that can operate under milder conditions and are resistant to catalyst poisoning.
A significant area of development is the use of this compound in the synthesis of quinoxaline (B1680401) derivatives. researchgate.net These derivatives are known for their diverse pharmacological activities. researchgate.net The synthesis often involves the condensation of an o-phenylenediamine (B120857) derivative, which can be obtained from the reduction of the nitro group of this compound, with a 1,2-dicarbonyl compound. connectjournals.comnih.gov Novel catalytic systems that can facilitate this condensation in a one-pot, tandem reaction sequence from the nitro precursor are highly desirable.
Furthermore, the development of catalytic systems for the synthesis of benzodiazepine (B76468) derivatives from this compound is another promising avenue. connectjournals.comnih.govmdpi.comresearchgate.net Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. connectjournals.comnih.govmdpi.comresearchgate.net The synthesis typically involves the formation of an amide bond followed by cyclization, steps that can be efficiently catalyzed by modern organocatalytic or metal-based systems.
Table 1: Potential Catalytic Transformations of this compound
| Transformation | Catalyst Type | Potential Products | Significance |
| Selective Nitro Group Reduction | Heterogeneous (e.g., Pd/C, PtO2), Homogeneous, Biocatalytic (e.g., nitroreductases) | Ethyl 2-amino-2-(2-aminophenyl)acetate | Key intermediate for heterocycle synthesis. wikipedia.orgresearchgate.net |
| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru) | Enantiomerically enriched amino esters | Access to chiral building blocks for pharmaceuticals. |
| Condensation Reactions | Acid/base catalysts, organocatalysts | Quinoxalines, Benzodiazepines | Synthesis of biologically active compounds. researchgate.netconnectjournals.comnih.govmdpi.comresearchgate.net |
| C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Novel substituted derivatives | Direct and atom-economical synthesis of complex molecules. |
Development of Derivatives with Enhanced Synthetic Utility
The strategic derivatization of this compound can lead to a new generation of building blocks with enhanced synthetic utility. By modifying the core structure, researchers can fine-tune the reactivity and properties of the molecule to suit specific synthetic applications.
One promising area is the conversion of 2-aryl-2-nitroacetates into other valuable precursors, such as aryl nitromethanes, α-ketoesters, and α-amino acids. nih.gov These transformations open up new synthetic pathways and provide access to a wider range of chemical entities. For example, the reduction of the nitro group and subsequent modification of the amino and ester functionalities can yield a variety of unnatural amino acids, which are important components in medicinal chemistry. nih.gov
Furthermore, the synthesis of derivatives where the phenyl ring is substituted with various functional groups can lead to compounds with tailored electronic and steric properties. These modifications can influence the reactivity of the amino and ester groups, allowing for more selective transformations. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring can impact the acidity of the α-proton and the nucleophilicity of the amino group.
The development of derivatives for specific applications, such as in the synthesis of pharmacologically active molecules, is a key focus. For example, derivatives of this compound can serve as precursors for the synthesis of various heterocyclic systems, including those with potential therapeutic applications. nih.gov
Interdisciplinary Research Opportunities
The unique chemical structure of this compound presents a number of opportunities for interdisciplinary research, bridging organic synthesis with materials science and computational chemistry.
In materials science, this compound and its derivatives could serve as monomers or building blocks for the synthesis of novel functional polymers. researchgate.netresearchgate.net For instance, the presence of both an amino and an ester group allows for polycondensation reactions to form polyamides or polyesters. The aromatic nitro group can be further functionalized to introduce specific properties into the polymer backbone, such as conductivity or photoresponsiveness. The development of conductive polymers is an active area of research with applications in electronics, sensors, and bioelectronics. researchgate.netmdpi.commdpi.comnih.gov
Computational chemistry offers powerful tools to understand and predict the reactivity and properties of this compound and its derivatives. mdpi.com Density Functional Theory (DFT) calculations can be employed to study reaction mechanisms, predict the outcomes of catalytic transformations, and design new derivatives with desired electronic properties. mdpi.commdpi.com For example, computational modeling can aid in the design of more efficient catalysts for the selective reduction of the nitro group or for asymmetric transformations. These theoretical insights can significantly accelerate the experimental discovery and optimization of new synthetic methodologies.
The synergy between synthetic chemistry, materials science, and computational modeling will be crucial in unlocking the full potential of this compound as a versatile platform for scientific innovation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-amino-2-(2-nitrophenyl)acetate, and what key intermediates are involved?
- Methodology : A common approach involves reacting ethyl 2-chloroacetoacetate with a 2-nitrophenyl diazonium salt under basic conditions (e.g., sodium acetate in methanol) to form the nitro-substituted intermediate. Subsequent reduction of the nitro group using catalytic hydrogenation or sodium dithionite yields the amino derivative . Alternatively, nucleophilic substitution with 2-nitrobenzyl halides followed by esterification can be employed .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction of the nitro group. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Confirm the presence of the amino proton (δ ~5.0–5.5 ppm, singlet) and aromatic protons (δ ~7.4–8.2 ppm) in H NMR .
- IR : Verify the ester carbonyl stretch (~1740 cm) and amino N–H stretch (~3300–3500 cm) .
- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., ethanol/water) and refine using SHELXL .
Q. What are the critical physical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water .
- Stability : Store at –20°C under inert atmosphere to prevent oxidation of the amino group. Degradation products (e.g., nitroso derivatives) can form at room temperature in acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Experimental Design :
- Catalytic Screening : Test palladium-on-carbon vs. Raney nickel for nitro-group reduction efficiency .
- pH Control : Maintain pH 7–8 during reduction to prevent ester hydrolysis.
- Kinetic Studies : Use in situ FTIR to track nitro-to-amino conversion rates .
Q. What role does the nitro group play in the reactivity of this compound in subsequent transformations (e.g., cyclization or cross-coupling)?
- Mechanistic Insights : The nitro group acts as both an electron-withdrawing group (enhancing electrophilicity at the α-carbon) and a directing group in metal-catalyzed reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)/SPhos catalysis in THF/water .
- Contradiction Resolution : Conflicting reports on nitro-group reduction efficiency (e.g., NaSO vs. H/Pd-C) may arise from steric hindrance due to the 2-nitro substitution; computational DFT studies can clarify electronic effects .
Q. How can computational modeling aid in predicting the spectroscopic and reactivity profiles of this compound?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (vs. experimental data) .
- Molecular Dynamics : Simulate solvent interactions to explain solubility trends (e.g., DMSO vs. ethanol) .
Q. How should researchers address contradictions between crystallographic data and spectroscopic results for this compound?
- Case Study : If X-ray data (e.g., bond lengths from SHELXL refinement ) conflict with NMR-derived conformations, perform variable-temperature NMR to assess dynamic effects. For example, restricted rotation around the C–N bond may cause splitting in H NMR at higher temperatures .
- Resolution : Use complementary techniques like NOESY to probe spatial proximity of protons in solution vs. solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
